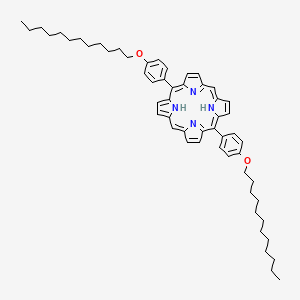
5,5'-(Ethene-1,2-diyl)diisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Ethene-1,2-diyl)diisophthalic acid is an organic compound with the molecular formula C18H12O8 and a molecular weight of 356.28 g/mol . It is a colorless to pale yellow solid that is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide . This compound is primarily used as an additive in coatings and plastics to enhance their hardness, wear resistance, and weather resistance .
Preparation Methods
The synthesis of 5,5’-(Ethene-1,2-diyl)diisophthalic acid can be achieved through the condensation reaction of isophthalic acid and ethylenediamine . The reaction involves mixing isophthalic acid and ethylenediamine at high temperatures, followed by acid catalysis or solvothermal methods to induce cyclization . Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
5,5’-(Ethene-1,2-diyl)diisophthalic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5’-(Ethene-1,2-diyl)diisophthalic acid has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound is used in the development of porous materials for drug delivery systems and biosensors.
Medicine: Research is ongoing to explore its potential use in medical imaging and targeted drug delivery.
Mechanism of Action
The mechanism of action of 5,5’-(Ethene-1,2-diyl)diisophthalic acid involves its interaction with metal ions to form coordination polymers and MOFs . These interactions are facilitated by the carboxylate groups on the compound, which act as ligands to coordinate with metal ions . The resulting structures exhibit unique properties such as high surface area, porosity, and stability, making them suitable for various applications .
Comparison with Similar Compounds
5,5’-(Ethene-1,2-diyl)diisophthalic acid is similar to other compounds such as:
5,5’-(Ethane-1,2-diyl)diisophthalic acid: This compound has a similar structure but with an ethane linker instead of an ethene linker.
5,5’-(Ethyne-1,2-diyl)diisophthalic acid: This compound has an ethyne linker, which introduces rigidity and affects the overall properties of the resulting coordination polymers.
The uniqueness of 5,5’-(Ethene-1,2-diyl)diisophthalic acid lies in its ability to form stable and porous coordination polymers with specific metal ions, making it highly valuable for applications in MOFs and related materials .
Properties
Molecular Formula |
C18H12O8 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
5-[2-(3,5-dicarboxyphenyl)ethenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h1-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
VVBXPIRCGICDRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C=CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)


![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)

![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)

![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)


![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
